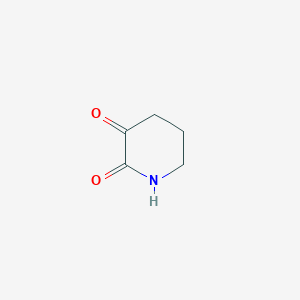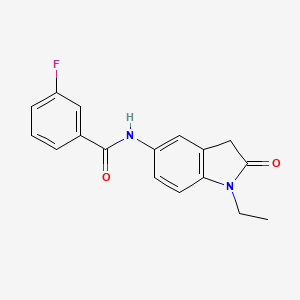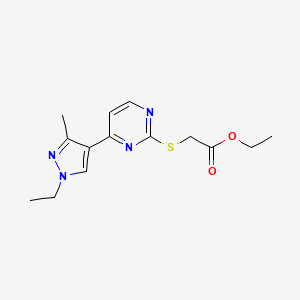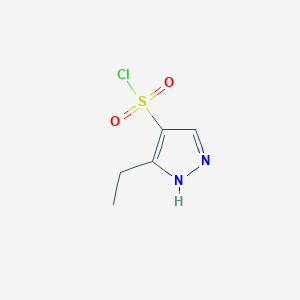![molecular formula C22H19F3N4O3S B2490335 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 894023-45-1](/img/structure/B2490335.png)
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide involves multiple steps starting from basic chemical precursors. For instance, a series of substituted benzamides were synthesized starting from acetic acids and trimethoxybenzene, showcasing the complexity and versatility of synthetic pathways for related compounds (Ravinaik et al., 2021). Another study reports the synthesis of benzamide derivatives through condensation reactions, highlighting the intricate chemical manipulations required to achieve these molecules (Chawla, 2016).
Molecular Structure Analysis
The molecular structure of related benzamide compounds is characterized by complex interactions such as π-π stacking and hydrogen bonding, which are crucial for their stability and activity. The crystal structure analysis reveals these interactions, providing insights into their molecular conformations and potential functional implications (Sharma et al., 2016).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, which are essential for their biological and pharmacological activities. For example, the formation of thiazolo[3,2-b][1,2,4]triazine derivatives through heterocyclization demonstrates the reactivity of these compounds and their potential for generating new molecules with desired properties (Kravchenko et al., 2015).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular architecture. Studies on compounds like N-(thiazol-2-yl)benzamide derivatives provide valuable information on how molecular modifications can affect these properties, impacting their application and effectiveness (Yadav & Ballabh, 2020).
Chemical Properties Analysis
The chemical properties, including reactivity towards other substances, stability, and degradation pathways, are critical for understanding the application scope of these compounds. Research into N-(4-substituted-thiazolyl)oxamic acid derivatives, for instance, sheds light on their potential as antiallergy agents, indicating the broad range of functionalities that benzamide derivatives can possess (Hargrave et al., 1983).
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Evaluation
A noteworthy aspect of the scientific exploration into N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide derivatives involves their design, synthesis, and evaluation for anticancer properties. Studies such as those conducted by Ravinaik et al. (2021) illustrate the synthesis of substituted benzamides and their screening against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds have demonstrated moderate to excellent anticancer activity, with certain derivatives showing higher efficacy than standard drugs like etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antiallergy and Anti-inflammatory Activities
Further diversifying the scope of research, derivatives of the mentioned compound have been synthesized and tested for antiallergy activity. Notable efforts in this direction include the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives, which have shown significant antiallergy potency in models like the rat PCA model, surpassing the effectiveness of traditional agents such as disodium cromoglycate (Hargrave, Hess, & Oliver, 1983).
Inhibitory Effects on Enzymes
The research also extends to the identification and evaluation of enzyme inhibitors, such as the work by Uto et al. (2009), which focused on the optimization of benzamides as inhibitors of stearoyl-CoA desaturase-1 (SCD-1). Their efforts led to the discovery of compounds with potent inhibitory effects, demonstrating the potential for therapeutic applications in regulating lipid metabolism (Uto, Ogata, Kiyotsuka, Miyazawa, Ueno, Kurata, Deguchi, Yamada, Watanabe, Takagi, Wakimoto, Okuyama, Konishi, Kurikawa, Kono, & Osumi, 2009).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal activities of these derivatives are also of significant interest, as evidenced by studies on various thiazole derivatives, which have demonstrated promising activities against a range of bacterial and fungal pathogens. This line of research highlights the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Chawla, 2016).
Mecanismo De Acción
Target of action
The compound contains a triazole and a thiazole ring. Triazole and thiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anti-inflammatory effects . The specific targets of these compounds can vary widely depending on their structure and the presence of other functional groups.
Mode of action
The mode of action of triazole and thiazole derivatives can also vary widely. For example, some triazole derivatives have been found to inhibit the synthesis of ergosterol, a key component of fungal cell membranes . Thiazole derivatives, on the other hand, have been found to inhibit various enzymes and receptors .
Biochemical pathways
The biochemical pathways affected by these compounds can be diverse, depending on their specific targets and mode of action. For example, inhibition of ergosterol synthesis can disrupt the integrity of fungal cell membranes, leading to cell death .
Result of action
The molecular and cellular effects of these compounds can include disruption of cell membrane integrity, inhibition of enzyme activity, and modulation of receptor signaling, among others .
Propiedades
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O3S/c1-31-17-7-6-13(11-18(17)32-2)19-27-21-29(28-19)16(12-33-21)8-9-26-20(30)14-4-3-5-15(10-14)22(23,24)25/h3-7,10-12H,8-9H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWIOIGJSLXGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC=C4)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,5,6-tetramethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2490253.png)


![11-(Isopropylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2490256.png)


![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2490260.png)
![N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2490262.png)

![N-(4-bromo-3-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2490266.png)
![N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490268.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide](/img/structure/B2490271.png)
